1-(4-methylphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-(4-methylphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, an oxadiazole ring, and multiple aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds.
Coupling Reactions: The final compound is obtained by coupling the oxadiazole and pyrrolidine intermediates with the appropriate aromatic substituents using reagents like coupling agents (e.g., EDC, DCC) and catalysts (e.g., palladium-based catalysts).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale reactions, focusing on yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and the pyrrolidine ring can be oxidized under strong oxidizing conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines.
Scientific Research Applications
1-(4-methylphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its complex structure and potential biological activity.
Materials Science: The compound’s unique structural features make it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 1-(4-methylphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylphenyl)-N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide: Similar structure with a different substitution pattern.
1-(4-methylphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-thiadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
1-(4-methylphenyl)-N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to its combination of a pyrrolidine ring, an oxadiazole ring, and multiple aromatic rings. This unique structure may confer specific biological activities and properties not found in similar compounds.
Properties
IUPAC Name |
1-(4-methylphenyl)-N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-5-oxopyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O3/c1-17-10-12-21(13-11-17)31-16-20(15-24(31)32)26(33)28-23-9-4-3-8-22(23)27-29-25(30-34-27)19-7-5-6-18(2)14-19/h3-14,20H,15-16H2,1-2H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAWATLRIOQWWGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C4=NC(=NO4)C5=CC=CC(=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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